4-Propylazepane
Overview
Description
4-Propylazepane is an organic compound with the molecular formula C9H19N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a propyl group attached to the fourth carbon of the azepane ring. It is a liquid at room temperature and is known for its applications in various chemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with 1-bromopropane under basic conditions to form the azepane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction leading to ring closure .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Propylazepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various alkyl halides or sulfonates; reactions often require strong bases and elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different functional groups replacing the propyl group.
Scientific Research Applications
4-Propylazepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand in biochemical assays, particularly in the study of enzyme-substrate interactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Propylazepane involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary, but generally, it influences the biochemical processes by altering the conformation or activity of the target molecules .
Comparison with Similar Compounds
Azepane: The parent compound without the propyl group.
Oxepane: A similar seven-membered ring compound with an oxygen atom instead of nitrogen.
Thiepane: Contains a sulfur atom in the ring.
Silepane: Contains a silicon atom in the ring.
Phosphepane: Contains a phosphorus atom in the ring.
Uniqueness of 4-Propylazepane: this compound is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other azepanes might not be as effective .
Properties
IUPAC Name |
4-propylazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-4-9-5-3-7-10-8-6-9/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDGBJLOJKEZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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